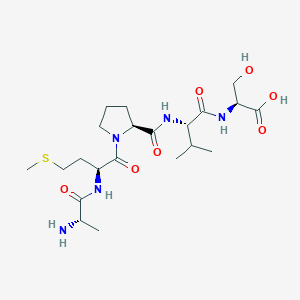

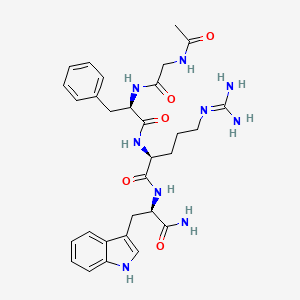

L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Sérine, L-alanyl-L-méthionyl-L-prolyl-L-valyl-: est un peptide composé des acides aminés L-sérine, L-alanine, L-méthionine, L-proline et L-valine. Les peptides comme celui-ci jouent des rôles cruciaux dans divers processus biologiques, notamment la synthèse des protéines, la signalisation cellulaire et la régulation métabolique. Chaque acide aminé de la séquence contribue à des propriétés uniques au peptide, influençant sa structure, sa fonction et ses interactions au sein des systèmes biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de peptides tels que L-Sérine, L-alanyl-L-méthionyl-L-prolyl-L-valyl- implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Activation des acides aminés: Les acides aminés sont activés à l'aide de réactifs tels que les carbodiimides (par exemple, DCC) ou les sels d'uroniums (par exemple, HBTU).

Réaction de couplage: Les acides aminés activés sont couplés à la chaîne peptidique liée à la résine dans des conditions douces.

Déprotection: Les groupes protecteurs sur les acides aminés sont éliminés pour permettre la prochaine réaction de couplage.

Clivage: Le peptide terminé est clivé de la résine à l'aide d'acides forts comme l'acide trifluoroacétique (TFA).

Méthodes de production industrielle: La production industrielle de peptides utilise souvent des synthétiseurs de peptides automatisés qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse, garantissant une pureté et un rendement élevés. De plus, des méthodes biotechnologiques, telles que la technologie de l'ADN recombinant, peuvent être utilisées pour produire des peptides dans des systèmes microbiens.

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Les peptides contenant de la méthionine peuvent subir une oxydation pour former de la méthionine sulfoxyde.

Réduction: Les ponts disulfures dans les peptides peuvent être réduits en thiols libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT).

Substitution: Les résidus d'acides aminés dans les peptides peuvent être substitués par d'autres acides aminés par mutagenèse dirigée ou modification chimique.

Réactifs et conditions courants:

Oxydation: Peroxyde d'hydrogène (H2O2) ou acide performique.

Réduction: Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Mutagénèse dirigée à l'aide d'oligonucléotides ou modification chimique avec des réactifs tels que les esters de N-hydroxysuccinimide (NHS).

Principaux produits:

Oxydation: Méthionine sulfoxyde.

Réduction: Thiols libres provenant de ponts disulfures.

Substitution: Peptides modifiés avec des séquences d'acides aminés modifiées.

Applications de recherche scientifique

Chimie: Des peptides comme L-Sérine, L-alanyl-L-méthionyl-L-prolyl-L-valyl- sont utilisés comme éléments constitutifs dans la synthèse de protéines plus grandes et comme modèles pour étudier le repliement et les interactions des protéines.

Biologie: Dans la recherche biologique, ces peptides sont utilisés pour étudier les voies de signalisation cellulaire, les interactions enzyme-substrat et la liaison aux récepteurs.

Médecine: Les peptides ont un potentiel thérapeutique dans le traitement des maladies. Ils peuvent agir comme des hormones, des inhibiteurs enzymatiques ou des agents antimicrobiens. Par exemple, la L-sérine a été étudiée pour ses effets neuroprotecteurs dans les maladies neurologiques .

Industrie: Les peptides sont utilisés dans le développement de tests diagnostiques, de systèmes d'administration de médicaments et comme composants dans les cosmétiques et les nutraceutiques.

Mécanisme d'action

Le mécanisme d'action de peptides comme L-Sérine, L-alanyl-L-méthionyl-L-prolyl-L-valyl- implique leur interaction avec des cibles moléculaires spécifiques, telles que les récepteurs, les enzymes ou les canaux ioniques. Ces interactions peuvent moduler divers processus biologiques, notamment la transduction du signal, l'expression génique et la régulation métabolique. Par exemple, la L-sérine est connue pour activer les récepteurs de la glycine et réguler à la hausse le PPAR-γ, conduisant à des effets neuroprotecteurs et anti-inflammatoires .

Applications De Recherche Scientifique

Chemistry: Peptides like L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl- are used as building blocks in the synthesis of larger proteins and as models for studying protein folding and interactions.

Biology: In biological research, these peptides are used to investigate cellular signaling pathways, enzyme-substrate interactions, and receptor binding.

Medicine: Peptides have therapeutic potential in treating diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents. For example, L-serine has been studied for its neuroprotective effects in neurological diseases .

Industry: Peptides are used in the development of diagnostic assays, drug delivery systems, and as components in cosmetics and nutraceuticals.

Mécanisme D'action

The mechanism of action of peptides like L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl- involves their interaction with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate various biological processes, including signal transduction, gene expression, and metabolic regulation. For instance, L-serine is known to activate glycine receptors and upregulate PPAR-γ, leading to neuroprotection and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Composés similaires:

- L-Sérine, L-méthionyl-L-alanyl-L-lysyl-L-phénylalaninyl-L-thréonyl-L-séryl-L-tryptophanyl-L-phénylalaninyl-L-leucyl-L-valyl-

- L-Sérine, L-méthionylglycyl-L-phénylalaninyl-L-histidyl-L-histidyl-L-valyl-L-leucyl-L-arginyl-L-phénylalaninyl-L-thréonyl-L-méthionyl-L-leucyl-L-alanyl-L-arginyl-L-leucyl-L-valyl-L-leucyl-L-α-aspartyl-L-séryl-L-tryptophanyl-L-prolyl-L-α-glutamyl-L-valyl-L-isoleucyl-L-cystéinyl-L-leucyl-L-prolyl-L-séryl-L-valyl-

Unicité: L'unicité de L-Sérine, L-alanyl-L-méthionyl-L-prolyl-L-valyl- réside dans sa séquence d'acides aminés spécifique, qui détermine sa structure et sa fonction. La présence de L-sérine et de L-méthionine contribue à ses propriétés neuroprotectrices et antioxydantes potentielles, respectivement. De plus, la combinaison de résidus hydrophobes (L-valine) et hydrophiles (L-sérine) peut influencer sa solubilité et son interaction avec les membranes biologiques.

Propriétés

Numéro CAS |

665776-13-6 |

|---|---|

Formule moléculaire |

C21H37N5O7S |

Poids moléculaire |

503.6 g/mol |

Nom IUPAC |

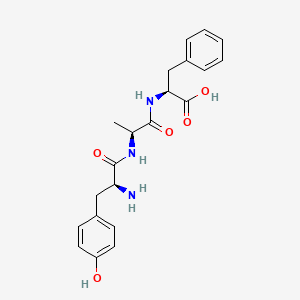

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C21H37N5O7S/c1-11(2)16(19(30)24-14(10-27)21(32)33)25-18(29)15-6-5-8-26(15)20(31)13(7-9-34-4)23-17(28)12(3)22/h11-16,27H,5-10,22H2,1-4H3,(H,23,28)(H,24,30)(H,25,29)(H,32,33)/t12-,13-,14-,15-,16-/m0/s1 |

Clé InChI |

JPKIRHRBPJLRET-QXKUPLGCSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)N |

SMILES canonique |

CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)

![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12549908.png)

![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)